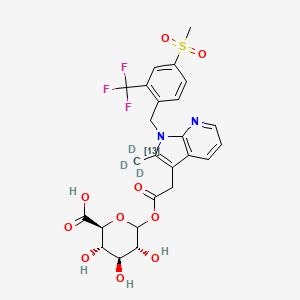
Fevipiprant Acyl Glucuronide-13CD3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fevipiprant Acyl Glucuronide-13CD3 is a labeled version of Fevipiprant Acyl Glucuronide, which is a metabolite of Fevipiprant. Fevipiprant is an oral, non-steroidal, highly selective, reversible antagonist of the prostaglandin D2 receptor 2 (DP2 receptor). This compound is primarily studied for its potential therapeutic effects in treating conditions such as asthma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Fevipiprant Acyl Glucuronide-13CD3 involves the glucuronidation of Fevipiprant. This process typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the conjugation of glucuronic acid to Fevipiprant . The labeled version, this compound, is synthesized by incorporating a labeled glucuronic acid derivative.
Industrial Production Methods
Industrial production of this compound would involve large-scale glucuronidation reactions under controlled conditions to ensure high yield and purity. This process would likely be optimized for efficiency and cost-effectiveness, utilizing advanced bioreactors and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Fevipiprant Acyl Glucuronide-13CD3 undergoes several types of chemical reactions, including:
Hydrolysis: The acyl glucuronide can hydrolyze back to Fevipiprant and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, potentially forming protein adducts.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Transacylation: Can occur in the presence of nucleophiles such as amino acids or proteins.
Major Products Formed
Hydrolysis: Fevipiprant and glucuronic acid.
Transacylation: Protein adducts and other acylated products.
Wissenschaftliche Forschungsanwendungen
Fevipiprant Acyl Glucuronide-13CD3 is primarily used in scientific research to study the metabolism and pharmacokinetics of Fevipiprant. Its applications include:
Chemistry: Understanding the chemical stability and reactivity of acyl glucuronides.
Biology: Investigating the metabolic pathways and enzyme interactions involved in glucuronidation.
Medicine: Evaluating the safety and efficacy of Fevipiprant in clinical trials for conditions such as asthma
Industry: Developing improved drug formulations and delivery methods.
Wirkmechanismus
Fevipiprant Acyl Glucuronide-13CD3 exerts its effects by inhibiting the binding of prostaglandin D2 to the DP2 receptor. This inhibition disrupts the inflammatory cascade, reducing inflammation and improving symptoms in conditions like asthma . The molecular targets involved include the DP2 receptor and associated signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Fevipiprant Acyl Glucuronide-13CD3 is unique due to its specific labeling, which allows for detailed metabolic studies. Similar compounds include:
Fevipiprant: The parent compound, which is also a DP2 receptor antagonist.
Other Acyl Glucuronides: Metabolites of other carboxylic acid-containing drugs that undergo glucuronidation.
This compound stands out due to its specific application in studying the pharmacokinetics and metabolism of Fevipiprant, providing valuable insights into its safety and efficacy .
Eigenschaften
Molekularformel |
C25H25F3N2O10S |
|---|---|
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-[1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]-2-(trideuterio(113C)methyl)pyrrolo[2,3-b]pyridin-3-yl]acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H25F3N2O10S/c1-11-15(9-17(31)39-24-20(34)18(32)19(33)21(40-24)23(35)36)14-4-3-7-29-22(14)30(11)10-12-5-6-13(41(2,37)38)8-16(12)25(26,27)28/h3-8,18-21,24,32-34H,9-10H2,1-2H3,(H,35,36)/t18-,19-,20+,21-,24?/m0/s1/i1+1D3 |
InChI-Schlüssel |
MBOKRTPEPUPMNS-RMHXTNHCSA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])C1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


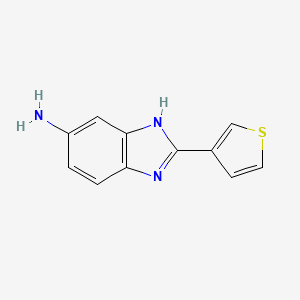

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
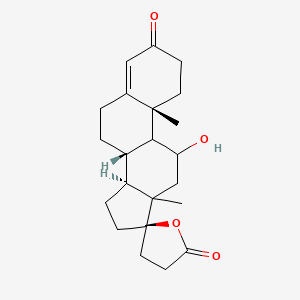
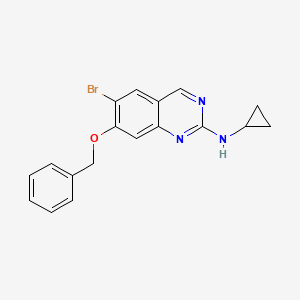
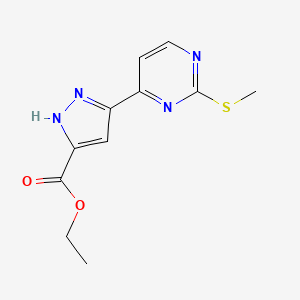
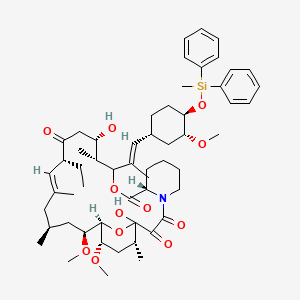


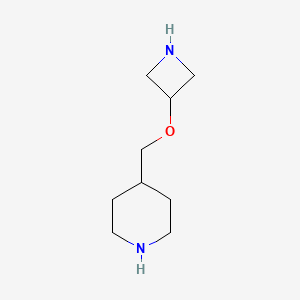
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
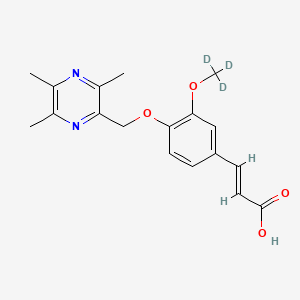

![2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B13854297.png)
